molecular formula C19H21N3O3S2 B2446550 4-(dimetilsulfamoyl)-N-[6-(propan-2-il)-1,3-benzotiazol-2-il]benzamida CAS No. 892856-14-3

4-(dimetilsulfamoyl)-N-[6-(propan-2-il)-1,3-benzotiazol-2-il]benzamida

Número de catálogo: B2446550
Número CAS: 892856-14-3
Peso molecular: 403.52
Clave InChI: PUCIRFJCXFLABZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a dimethylsulfamoyl group attached to a benzamide backbone, which is further substituted with a propan-2-yl group and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and amide bond formation.

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory potential of compounds similar to 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide. For instance, sulfonamide derivatives have been investigated for their ability to inhibit enzymes such as:

  • α-glucosidase : This enzyme plays a critical role in carbohydrate metabolism and is a target for diabetes management. Compounds with similar structures have shown promise as inhibitors, potentially aiding in the treatment of Type 2 Diabetes Mellitus (T2DM) .
  • Acetylcholinesterase : This enzyme is crucial for neurotransmission, and inhibitors are explored for Alzheimer’s disease therapy. The structural modifications in sulfonamides can enhance their inhibitory effects against this enzyme .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives have been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) indicating their effectiveness against common pathogens .

Anticancer Activity

Research has indicated that compounds with similar configurations may possess anticancer properties. Studies involving structural analogs have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). These compounds often exhibit lower IC50 values compared to standard treatments like 5-fluorouracil (5-FU), suggesting higher potency .

Therapeutic Implications

The diverse biological activities of 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide position it as a candidate for drug development in several therapeutic areas:

  • Diabetes Management : By inhibiting α-glucosidase, this compound could help regulate blood sugar levels.
  • Neurodegenerative Diseases : Its potential as an acetylcholinesterase inhibitor opens avenues for treating Alzheimer’s disease.
  • Infectious Diseases : The antimicrobial properties could lead to new treatments for bacterial infections.
  • Cancer Therapy : Its anticancer activity warrants further investigation into its efficacy as an antitumor agent.

Case Studies and Research Findings

StudyFindings
Study on α-glucosidase inhibitorsCompounds with similar structures showed significant inhibition of α-glucosidase, indicating potential for T2DM treatment .
Antimicrobial evaluationCertain derivatives exhibited strong antimicrobial effects with MIC values lower than 5 µM against tested strains .
Anticancer screeningSelected compounds demonstrated IC50 values significantly lower than standard chemotherapy drugs .

Actividad Biológica

The compound 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is a member of the benzamide family, which includes various biologically active compounds. This article explores its biological activity, synthesizing data from diverse studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of the compound includes:

  • A benzothiazole moiety, known for its pharmacological properties.
  • A dimethylsulfamoyl group that enhances solubility and biological activity.
  • An isopropyl substitution that may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing benzothiazole and benzamide structures exhibit various biological activities, including:

  • Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant properties. Many showed significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating potential for seizure management .
  • Neurotoxicity Studies : The synthesized compounds generally exhibited low neurotoxicity, with no significant liver toxicity observed in the studies conducted. This suggests a favorable safety profile for further development in therapeutic applications .

The exact mechanism of action for 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide is still under investigation. However, compounds with similar structures have been shown to interact with various neurotransmitter systems and enzymes. For instance:

  • Acetylcholinesterase Inhibition : Some piperazine derivatives have been noted to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .

Case Studies and Experimental Findings

  • Anticonvulsant Evaluation :
    • In a study evaluating a range of benzothiazole derivatives, the compound demonstrated effective anticonvulsant properties without significant adverse effects on motor coordination or liver function .
  • Molecular Docking Studies :
    • Virtual screening indicated that similar compounds could bind effectively to neurotransmitter receptors, enhancing their pharmacological profile. This suggests that 4-(dimethylsulfamoyl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide may also exhibit similar binding affinities .

Data Summary

The following table summarizes key findings from studies related to the biological activity of benzothiazole derivatives:

Activity Test Methodology Results Reference
AnticonvulsantMES and scPTZ testsSignificant activity observed
NeurotoxicityToxicity screeningNo neurotoxic effects noted
Acetylcholinesterase InhibitionMolecular dockingPotential binding affinity identified

Propiedades

IUPAC Name

4-(dimethylsulfamoyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12(2)14-7-10-16-17(11-14)26-19(20-16)21-18(23)13-5-8-15(9-6-13)27(24,25)22(3)4/h5-12H,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCIRFJCXFLABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.